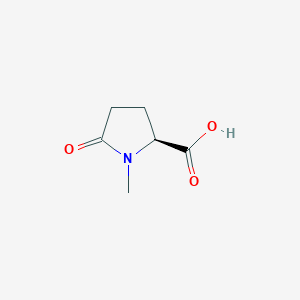

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYZEAOVWVTSW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595365 | |

| Record name | 1-Methyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52574-06-8 | |

| Record name | 1-Methyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS number

An In-depth Technical Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid

Executive Summary: This guide provides a comprehensive technical overview of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (CAS No: 52574-06-8), a chiral heterocyclic compound of significant interest in pharmaceutical development and organic synthesis. As a derivative of pyroglutamic acid, this molecule serves as a valuable building block for complex bioactive molecules. This document details its physicochemical properties, provides an expert-driven perspective on its synthesis, explores its applications in modern drug discovery, and outlines essential safety and handling protocols. It is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical entity.

Introduction: The Significance of a Chiral Scaffold

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as (S)-N-Methyl-5-oxoproline, belongs to the family of 2-pyrrolidinone derivatives. The 5-oxopyrrolidine core, a five-membered lactam, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its structural rigidity, combined with the stereocenter at the C2 position, makes it an exceptionally valuable chiral building block for asymmetric synthesis. The introduction of a methyl group at the N1 position modifies its polarity, solubility, and metabolic stability compared to its parent compound, pyroglutamic acid, opening new avenues for analog design and development. The unique chemical behavior of such heterocyclic compounds allows them to be widely used in drug development to modify the physicochemical properties, biological effects, and pharmacokinetic profiles of drug candidates.[2] This guide will elucidate the core characteristics and utility of this specific N-methylated derivative.

Physicochemical Properties and Structural Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and properties for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid are summarized below.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 52574-06-8 | [3] |

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | |

| Synonyms | (S)-N-Methyl-5-oxoproline | |

| SMILES | O=C(N(C)C1=O)O | |

| Storage | Sealed in dry, room temperature |

Structural Elucidation

The molecule's structure is defined by a pyrrolidinone ring with a carboxylic acid group at the chiral C2 position and a methyl group on the ring's nitrogen atom.

Caption: Chemical structure of the (S) enantiomer.

Expert Insight on Characterization: For researchers synthesizing or verifying this compound, 1H NMR spectroscopy is critical. Key expected signals would include a singlet for the N-methyl protons, diastereotopic protons for the C3 and C4 positions of the pyrrolidine ring, and a methine proton signal for the C2 position. The carboxylic acid proton will appear as a broad singlet. In 13C NMR, distinct signals for the two carbonyl carbons (lactam and carboxylic acid), the N-methyl carbon, and the three ring carbons would confirm the carbon skeleton.

Synthesis and Manufacturing Protocol

The most direct and common synthesis route involves the N-methylation of the readily available starting material, (S)-Pyroglutamic acid. This process must be carefully controlled to avoid racemization and ensure high purity.

Workflow: N-Methylation of (S)-Pyroglutamic Acid

Caption: Generalized workflow for the synthesis process.

Detailed Experimental Protocol

This protocol is a representative method designed for self-validation through in-process controls and final product characterization.

-

Preparation and Deprotonation:

-

To a stirred solution of (S)-Pyroglutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -10 °C under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes.

-

Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of both the carboxylic acid and the less acidic lactam N-H proton. The low temperature controls the exothermic reaction and prevents potential side reactions. The use of two equivalents creates the dianion, which is crucial for selective N-alkylation.

-

-

N-Methylation:

-

After stirring the resulting slurry for 1 hour at 0 °C, add methyl iodide (MeI, 1.5 eq) dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Causality: Methyl iodide is a highly effective methylating agent. The N-anion of the lactam is more nucleophilic than the carboxylate oxygen, leading to preferential N-methylation. The excess MeI ensures the reaction goes to completion.

-

-

Workup and Acidification:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove mineral oil and unreacted MeI.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Trustworthiness: This step is self-validating. Successful acidification will cause the desired carboxylic acid product to precipitate or become extractable from the aqueous phase. Monitoring the pH ensures complete protonation.

-

-

Extraction and Purification:

-

Extract the acidified aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Causality: Dichloromethane is an effective solvent for extracting the moderately polar product. Recrystallization is the gold standard for purifying solid organic compounds, removing minor impurities and yielding a high-purity crystalline product suitable for further use. The purity should be confirmed by NMR and melting point analysis.

-

Applications in Research and Drug Development

The true value of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid lies in its application as a versatile intermediate. Its pre-defined stereochemistry and functional handles (carboxylic acid and lactam) make it a sought-after component in multi-step syntheses.

-

Chiral Building Block: It is used to introduce a specific stereocenter into larger, more complex molecules, which is critical for achieving selective interaction with biological targets like enzymes and receptors.[2]

-

Pharmaceutical Scaffolding: The 5-oxopyrrolidine ring is a core component of various therapeutic agents. Research has shown that derivatives of this scaffold possess potent antibacterial and anticancer activities.[1][2] For instance, recent studies have explored 5-oxopyrrolidine derivatives as promising agents against multidrug-resistant bacteria and lung cancer cell lines.[1]

-

Intermediate for Nootropics: The pyroglutamic acid framework is related to a class of nootropic (cognitive-enhancing) drugs. This N-methylated version serves as a key intermediate for creating analogs with modified properties.

Logical Flow: Role as a Synthetic Intermediate

Caption: Use in synthesizing advanced amide derivatives.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical reagent.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from BLDpharm.

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a dry, cool place as recommended.

Conclusion

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is more than a simple catalog chemical; it is a strategic tool for the modern medicinal and synthetic chemist. Its defined stereochemistry, robust scaffold, and versatile functional group make it an indispensable building block for constructing novel molecules with therapeutic potential. The synthetic protocols are well-established, and its applications continue to expand as researchers explore new ways to leverage the privileged 5-oxopyrrolidine structure in the fight against cancer and infectious diseases. This guide has provided the foundational knowledge necessary for its effective and safe utilization in advanced research and development settings.

References

-

Al-Iraqi, M., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. PubChem. Retrieved from [Link]

-

Gegužis, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Retrieved from [Link]

Sources

IR spectrum analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to the Infrared Spectrum Analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Introduction

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral heterocyclic compound derived from pyroglutamic acid, a natural amino acid derivative.[1][2] Its structure, incorporating both a tertiary lactam and a carboxylic acid, makes it a valuable building block in medicinal chemistry and drug discovery.[3][4] Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such molecules. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming molecular identity and purity.

This guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the Fourier-Transform Infrared (FTIR) spectrum of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. We will delve into the vibrational signatures of its constituent functional groups, present a validated experimental workflow, and offer a detailed interpretation of the resulting spectrum.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of a molecule is a direct consequence of its vibrational modes. By dissecting the structure of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, we can predict the characteristic absorption bands. The molecule contains two primary IR-active functionalities: a carboxylic acid and a five-membered tertiary lactam (a cyclic amide).

Caption: Figure 1: Molecular structure highlighting the principal functional groups.

The Carboxylic Acid Moiety (-COOH)

In the condensed phase (solid or liquid), carboxylic acids exist almost exclusively as hydrogen-bonded dimers. This intermolecular interaction dominates the appearance of the hydroxyl group in the IR spectrum.

-

O-H Stretching: Instead of a sharp peak, the O-H stretch of a carboxylic acid dimer appears as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[5][6] This breadth is a hallmark of the strong hydrogen bonding, which creates a continuum of bond energies. This band is often so wide that it overlaps with the C-H stretching absorptions.[7][8]

-

C=O Stretching: The carbonyl stretch of a saturated, dimerized carboxylic acid gives rise to a strong, sharp peak typically found in the 1730-1700 cm⁻¹ region.[8] The hydrogen bonding slightly lowers the frequency compared to a monomeric acid.

-

C-O Stretching and O-H Bending: The spectrum is further characterized by a C-O stretching vibration, coupled with O-H in-plane bending, which appears in the 1320-1210 cm⁻¹ range.[5] An out-of-plane O-H bend also produces a broad, medium-intensity band around 950-910 cm⁻¹.[5]

The Tertiary Lactam Moiety (N-CO)

The molecule contains a five-membered cyclic amide, or γ-lactam.[9]

-

C=O Stretching (Amide I Band): The carbonyl stretching vibration in amides is referred to as the Amide I band.[10][11] For a five-membered lactam, this absorption is shifted to a higher frequency compared to a six-membered or acyclic amide due to increased ring strain.[12][13] This peak is expected to be strong and sharp, appearing around 1715-1685 cm⁻¹.[7][12]

-

Absence of N-H Bands: A critical diagnostic feature is the nature of the amide. As a tertiary amide (N-substituted), this molecule lacks an N-H bond. Therefore, the characteristic N-H stretching bands (around 3300 cm⁻¹) and the N-H bending vibration (the Amide II band, typically near 1550 cm⁻¹ for secondary amides) will be completely absent.[7][10] This absence is a key confirmation of the N-methyl substitution.

Aliphatic and N-Methyl Groups

-

C-H Stretching: The sp³-hybridized C-H bonds of the pyrrolidine ring and the N-methyl group will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region.[7] These will appear as sharp peaks of medium intensity, often superimposed on the broad O-H stretch from the carboxylic acid.[6]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes the use of Attenuated Total Reflectance (ATR) FTIR spectroscopy, a modern and highly efficient technique for analyzing solid or liquid samples with minimal preparation.

Rationale for ATR-FTIR: This technique is ideal as it requires no sample dilution (like KBr pellets) and ensures excellent particle-crystal contact, which is crucial for obtaining a high-quality, reproducible spectrum of a hydrogen-bonded solid.

Caption: Figure 2: A validated step-by-step workflow for data acquisition.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: Record a background spectrum of the clean, empty ATR accessory. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂ as well as any intrinsic instrumental signals.

-

Sample Application: Place a small amount (typically 1-2 mg) of the (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid sample directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio. A typical resolution is 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum. If necessary, apply a baseline correction and an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes. The two carbonyl groups from the lactam and the carboxylic acid are expected to be the most prominent features in the 1800-1650 cm⁻¹ region. Due to their similar electronic environments, their absorption bands may be closely spaced or even overlap, resulting in a single broad, strong peak.

Table 1: Summary of Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |

| 3300 - 2500 | Carboxylic Acid: O-H Stretch (Dimer) | Very Strong, Very Broad |

| 3000 - 2850 | Aliphatic/N-Methyl: C-H Stretch | Medium, Sharp |

| ~1715 - 1685 | Lactam: C=O Stretch (Amide I) | Strong, Sharp |

| ~1730 - 1700 | Carboxylic Acid: C=O Stretch (Dimer) | Strong, Sharp |

| ~1440 - 1395 | Carboxylic Acid: O-H In-plane Bend | Medium, Broad |

| ~1320 - 1210 | Carboxylic Acid: C-O Stretch | Medium-Strong |

| ~950 - 910 | Carboxylic Acid: O-H Out-of-plane Bend | Medium, Broad |

| N/A | Amide N-H Stretch | Absent |

| N/A | Amide N-H Bend (Amide II) | Absent |

Detailed Analysis by Region:

-

3500-2500 cm⁻¹: This region will be dominated by the massive, broad O-H stretching band characteristic of the carboxylic acid dimer.[5][8] The sharper C-H stretching peaks will appear as small "spikes" riding on top of this broad envelope.[7] The absence of any distinct peaks around 3300 cm⁻¹ confirms the lack of N-H bonds.

-

1800-1650 cm⁻¹ (Carbonyl Region): This is the most diagnostic region for this molecule. Expect one or two very strong, sharp absorptions. The C=O stretch of the 5-membered lactam (~1700 cm⁻¹) and the C=O stretch of the carboxylic acid dimer (~1710 cm⁻¹) are very close.[7][12] This may resolve as two distinct peaks, a peak with a shoulder, or a single broadened peak, depending on the sample's physical state and the instrument's resolution. The high intensity confirms the presence of highly polar C=O bonds.

-

1500-1000 cm⁻¹ (Fingerprint Region): This region will contain a complex pattern of peaks. The most significant and identifiable peaks will be the C-O stretch of the carboxylic acid group between 1320-1210 cm⁻¹ and the O-H in-plane bend around 1440-1395 cm⁻¹.[5] Other C-C and C-N stretching and C-H bending vibrations will also appear here, contributing to a unique fingerprint for the molecule.

-

Below 1000 cm⁻¹: The broad O-H out-of-plane bend should be visible around 950-910 cm⁻¹.[5]

Caption: Figure 3: Dimerization of carboxylic acid groups via H-bonding.

Conclusion

The IR spectrum of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is defined by a set of highly characteristic features. The definitive evidence for the structure includes:

-

An extremely broad O-H stretch from 3300-2500 cm⁻¹, confirming the hydrogen-bonded carboxylic acid.

-

A very strong absorption in the 1730-1685 cm⁻¹ region, corresponding to the overlapping C=O stretches of the lactam and carboxylic acid.

-

The complete absence of N-H stretching and bending bands (Amide II), which authoritatively confirms the tertiary nature of the lactam.

By following the structured approach of theoretical prediction, validated experimentation, and systematic interpretation outlined in this guide, researchers can confidently use IR spectroscopy to verify the identity and structural integrity of this important synthetic building block.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Simek, J. W. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

-

LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Liu, H., et al. (2008). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

- Halford, J. O., & Schaeffer, R. (1956). The stretching vibration of carbonyl groups in cyclic ketones. Journal of the American Chemical Society.

-

Pearson Education. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. researchgate.net [researchgate.net]

Mass spectrometry of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

This guide provides a comprehensive technical overview for the structural characterization and quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid using mass spectrometry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the underlying principles and rationale behind the analytical choices, ensuring a robust and reproducible methodology.

Introduction: The Analyte in Context

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (also known as N-Methyl-5-oxoproline) is a derivative of pyroglutamic acid, a cyclic amino acid. Its unique structure, featuring a lactam ring and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and as a potential building block in pharmaceutical synthesis.[1][2][3] Accurate and sensitive analytical methods are paramount for its identification, characterization, and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose due to its specificity, sensitivity, and structural elucidation capabilities.

This guide details the critical aspects of analyzing this compound, from understanding its ionization behavior to predicting its fragmentation patterns and establishing a validated LC-MS/MS workflow.

Foundational Principles: Ionization and Analyte Behavior

The molecular structure of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid dictates its behavior in a mass spectrometer. With a molecular formula of C₆H₉NO₃ and a monoisotopic mass of 143.058 g/mol , the molecule possesses two key functional groups that drive its ionization: a carboxylic acid and a tertiary amide integrated into the pyrrolidone ring.

-

Electrospray Ionization (ESI): ESI is the ionization method of choice for this polar, thermally labile molecule.[4] It is a "soft" ionization technique that preserves the intact molecule, allowing for the observation of the molecular ion. The analysis can be conducted in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): Protonation can occur on the carbonyl oxygen of the lactam or, less favorably, on the carboxylic acid oxygen, yielding a pseudomolecular ion at m/z 144.06.

-

Negative Ion Mode ([M-H]⁻): The acidic proton of the carboxylic acid group is readily lost, forming a pseudomolecular ion at m/z 142.05. This mode is often highly sensitive for carboxylic acids.

-

A critical consideration in the broader analysis of related compounds is the potential for in-source conversion. For instance, glutamic acid and glutamine are known to cyclize into pyroglutamic acid within the hot ESI source, creating an analytical artifact.[5][6][7] While our target analyte is already cyclic, this phenomenon underscores the stability of the 5-oxopyrrolidine ring and the importance of chromatographic separation to distinguish it from potential precursors.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of the analyte. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺, m/z 144.06)

The protonated molecule is expected to fragment via several key pathways common to amino acid derivatives and cyclic amides. The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum.[8]

-

Neutral Loss of Formic Acid (HCOOH): A characteristic fragmentation of protonated N-substituted amino acids involves the loss of the carboxyl group as formic acid (46.005 Da). This is predicted to be a dominant pathway.[9]

-

Neutral Loss of Water (H₂O): The loss of water (18.010 Da) from the carboxylic acid group is another common fragmentation route.

-

Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can lead to the loss of carbon monoxide (27.995 Da).

The logical flow of fragmentation from the protonated parent ion is visualized below.

Caption: Predicted fragmentation pathways in positive ESI mode.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻, m/z 142.05)

In negative mode, fragmentation is initiated by the charge on the carboxylate group.

-

Neutral Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of CO₂ (43.990 Da), a process known as decarboxylation. This is expected to be the base peak in the MS/MS spectrum.

Caption: Primary fragmentation pathway in negative ESI mode.

Summary of Predicted Fragments

The following table summarizes the key predicted ions for use in method development for both qualitative and quantitative (Selected Reaction Monitoring, SRM) analysis.

| Ion Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Rationale |

| Positive | 144.06 | 126.05 | H₂O | Loss of water from carboxylic acid |

| 98.05 | HCOOH | Loss of formic acid | ||

| 116.06 | CO | Lactam ring cleavage | ||

| Negative | 142.05 | 98.06 | CO₂ | Decarboxylation of carboxylic acid |

A Validated Experimental Workflow

A robust analytical method requires careful optimization of both the chromatographic separation and the mass spectrometer's parameters. The following protocol provides a validated starting point.

Caption: High-level workflow for LC-MS/MS analysis.

Protocol: Sample Preparation

Objective: To prepare analytical standards for method development and calibration.

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid standard. Dissolve in 1 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid) to a final concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards from the working solution, typically ranging from 1 ng/mL to 500 ng/mL, to establish linearity and sensitivity.

Protocol: LC-MS/MS Method Parameters

Rationale: Reverse-phase chromatography is a standard approach for separating small polar molecules.[9] The use of formic acid as a mobile phase modifier aids in protonation for positive ion mode ESI. An equivalent method for negative mode would use a buffer like 5 mM ammonium acetate.

Liquid Chromatography (LC)

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 2% B

-

1-8 min: 2% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 2% B

-

10.1-15 min: 2% B (Re-equilibration)

-

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive (and/or Negative)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Scan Mode 1 (Discovery): Full Scan MS from m/z 50-250 to detect the precursor ion.

-

Scan Mode 2 (Confirmation): Tandem MS (Product Ion Scan) of the isolated precursor (m/z 144.06) with a collision energy ramp (e.g., 10-40 eV) to observe all fragments.

-

Scan Mode 3 (Quantification): Selected Reaction Monitoring (SRM) using transitions derived from the confirmation scan (e.g., 144.06 -> 98.05 and 144.06 -> 126.05).

Trustworthiness Note: The validity of this protocol hinges on system suitability checks. Prior to analysis, the system must be calibrated, and a blank injection should be run to ensure no carryover. The use of a stable isotope-labeled internal standard is highly recommended for robust quantification to correct for matrix effects and variations in instrument response.[6]

Conclusion

The mass spectrometric analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a precise and reliable method for its characterization and quantification. By leveraging Electrospray Ionization, this compound can be readily analyzed in both positive and negative ion modes, each providing complementary structural information through tandem MS. The predicted fragmentation pathways—primarily the loss of formic acid in positive mode and decarboxylation in negative mode—provide a strong foundation for developing highly selective SRM-based quantitative assays. The detailed workflow presented in this guide serves as a robust starting point for researchers, enabling confident integration of this analysis into drug discovery and development pipelines.

References

-

Boontheung, P., Brinkworth, C. S., Bowie, J. H., & Baudinette, R. V. (2002). Comparison of the positive and negative ion electrospray mass spectra of some small peptides containing pyroglutamate. Rapid communications in mass spectrometry, 16(4), 287–292. Available at: [Link]

-

Chelius, D., Jing, K., Lueras, A., Rehder, D., & Bondarenko, P. V. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370–2376. Available at: [Link]

-

Purwaha, P., Silva, L. P., Lorenzi, P. L., & Raftery, D. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(12), 5633–5637. Available at: [Link]

-

ResearchGate. (n.d.). The Electrospray Ionization-Mass Spectrometry (ESI-MS) based method was employed to determine the inhibitory action of pyroglutamic acid (pGlu) and acetohydroxamic acid (AHA) against urease. Retrieved January 28, 2026, from [Link]

-

Rutka, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5026. Available at: [Link]

-

Svirskis, S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. Available at: [Link]

-

TETRAHEDRON CHEMISTRY CLASSES. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

-

Van den Driessche, G., & Van der Werf, M. J. (2005). Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. Analyst, 130(2), 161–166. Available at: [Link]

-

Banik, S. D., & Som, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 96(3), 209-221. Available at: [Link]

-

Semantic Scholar. (n.d.). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Retrieved January 28, 2026, from [Link]

-

Oakwood Chemical. (n.d.). (S)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved January 28, 2026, from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved January 28, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methyl-L-pyroglutamic acid, is a chiral cyclic amino acid derivative of significant interest in drug discovery and development. As a conformationally constrained building block, it offers a rigid scaffold that is invaluable for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth review of its synthesis, characterization, and strategic applications, tailored for researchers, scientists, and drug development professionals. We delve into the causal mechanisms behind synthetic protocols, present detailed experimental procedures, and explore the compound's utility as a pivotal intermediate in medicinal chemistry.

Introduction and Significance

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid belongs to the family of pyroglutamic acid derivatives. The parent compound, L-pyroglutamic acid, is a naturally occurring metabolite formed from the cyclization of L-glutamic acid or L-glutamine and is found at the N-terminus of many peptides and proteins, protecting them from degradation by aminopeptidases.[1][2] This inherent stability and rigidified structure make the pyroglutamate scaffold an attractive starting point for synthetic modification.

The addition of a methyl group to the amide nitrogen at position 1 further modifies the molecule's properties. This N-methylation eliminates the hydrogen bond donor capability of the amide, which can significantly alter a drug candidate's solubility, membrane permeability, and metabolic stability. For drug development professionals, using a chiral, N-methylated scaffold like this provides a strategic advantage in exploring chemical space to optimize lead compounds.

Caption: 2D structure of the title compound.

Physicochemical and Structural Data

Accurate identification and characterization are critical for any synthetic endeavor. The key properties of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid | - |

| Synonyms | N-Methyl-L-pyroglutamic acid, N-Methyl-5-oxoproline | |

| CAS Number | 52574-06-8 | [3][4] |

| Molecular Formula | C₆H₉NO₃ | [3] |

| Molecular Weight | 143.14 g/mol | [3][4] |

| Appearance | Typically an off-white to white solid | General chemical knowledge |

| Optical Rotation | Data not readily available in public literature | - |

| Melting Point | Data not readily available in public literature | - |

Note: Experimental data such as melting point and specific rotation are not consistently reported in publicly accessible literature, which is common for specialized, custom-synthesis building blocks.

Synthesis Methodology: N-Methylation of L-Pyroglutamic Acid

The most direct route to the title compound is the selective N-methylation of commercially available and inexpensive L-pyroglutamic acid. Direct alkylation of the lactam nitrogen can be challenging due to the competing reactivity of the carboxylic acid. A robust and high-yielding modern approach involves a three-step sequence: N-protection with an activating group, methylation, and deprotection.[5]

The o-nitrobenzenesulfonyl (o-NBS) group is an ideal choice for this transformation. It serves two crucial purposes:

-

Protection: It protects the nitrogen during subsequent reactions.

-

Activation: It significantly increases the acidity of the N-H proton, facilitating its removal by a mild base to form a nucleophilic sulfonamide anion, which can then be efficiently methylated.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of amino acids and peptides.[5]

Step 1: Esterification of L-Pyroglutamic Acid

-

Rationale: The carboxylic acid is first protected as a methyl ester to prevent side reactions and improve solubility in organic solvents.

-

Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. This exothermically generates HCl in situ, which catalyzes the esterification.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is fully consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to yield crude Methyl L-pyroglutamate, which can be used directly in the next step.

Step 2: N-Sulfonylation and Methylation

-

Dissolve the crude Methyl L-pyroglutamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq).

-

Cool the mixture to 0 °C and add dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq) dropwise.

-

Causality: DBU is a non-nucleophilic strong base that deprotonates the nitrogen of the newly formed sulfonamide. The resulting anion readily attacks the methylating agent, dimethyl sulfate.

-

-

Stir the reaction at 0 °C for 15 minutes, then at room temperature for 2-4 hours. Monitor by TLC for the formation of the N-methylated product.

Step 3: Deprotection of the o-NBS Group

-

To the reaction mixture, add thiophenol (2.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

-

Causality: Thiophenol acts as a nucleophile that cleaves the o-NBS protecting group. Potassium carbonate serves as the base to facilitate this reaction.

-

-

Stir at room temperature for 6-8 hours.

Step 4: Saponification and Workup

-

Add a solution of lithium hydroxide (LiOH, 2.0 eq) in water to the reaction mixture to saponify the methyl ester back to the carboxylic acid. Stir for 2-4 hours.

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization

While a publicly available, peer-reviewed spectrum for this specific compound is elusive, its structure allows for a confident prediction of its key NMR signals. This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

| Predicted ¹H and ¹³C NMR Data (in CDCl₃) | |

| ¹H NMR | Predicted Shift (ppm) |

| ~4.1-4.3 | |

| ~2.85 | |

| ~2.3-2.6 | |

| >10 | |

| ¹³C NMR | Predicted Shift (ppm) |

| ~178 | |

| ~175 | |

| ~60 | |

| ~30 | |

| ~28 | |

| ~25 |

Note: Shifts are estimates and can vary based on solvent and concentration. The proton and carbon numbering follows standard IUPAC rules for the pyrrolidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid lies in its utility as a chiral building block. The pyroglutamate scaffold has been successfully incorporated into a wide range of biologically active molecules.

-

Antimicrobial and Antifungal Agents: The pyroglutamic acid core is a known pharmacophore in compounds targeting microbial pathogens. Derivatives have shown potent activity against fungi like Phytophthora infestans and multidrug-resistant bacteria.[6] The N-methyl variant provides a key diversification point for generating libraries of new potential antibiotics.

-

Neuroscience and CNS-Active Agents: The parent compound, pyroglutamic acid, can cross the blood-brain barrier and is involved in neurotransmitter pathways.[2] This makes its derivatives, including the N-methylated form, attractive scaffolds for developing agents targeting central nervous system disorders. The conformational rigidity can help in designing ligands with high receptor specificity.

-

Anti-inflammatory and Anticancer Compounds: Various synthetic analogues of pyroglutamic acid have demonstrated significant anti-inflammatory activity by modulating pathways like nitric oxide (NO) production.[6] The scaffold has also been used to develop novel compounds with anticancer properties.

-

Peptidomimetics: Incorporating N-methylated amino acids into peptides is a well-established strategy to enhance their enzymatic stability and oral bioavailability.[7] (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be used as a constrained N-terminal capping agent in peptide design, imparting favorable pharmacokinetic properties.

Conclusion

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is more than a simple derivative; it is a strategic tool for the modern medicinal chemist. Its rigid, chiral structure combined with the pharmacokinetic benefits of N-methylation makes it a high-value scaffold for the synthesis of next-generation therapeutics. The robust synthetic methods available allow for its efficient production, paving the way for its broader application in drug discovery pipelines. By understanding the fundamental chemistry and strategic value of this compound, researchers can better leverage its potential to create novel and effective medicines.

References

-

Zhang, J., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(18), 5049-5056. [Link]

-

Lopatniuk, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

-

Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8867–8870. [Link]

-

Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: Throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297. [Link]

-

Rupa Health. (n.d.). Pyroglutamic Acid. [Link]

-

Goodman, L., et al. (2001). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics. [Link]

-

Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 505-511. [Link]

-

Cadogan, M. (2020). Pyroglutamic Acidosis. Life in the Fastlane. [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

-

CP Lab Safety. (n.d.). (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, min. 97%. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. calpaclab.com [calpaclab.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

Methodological & Application

Synthesis of Novel Factor XIa Inhibitors Utilizing (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid as a Chiral Scaffold

Introduction: The Strategic Advantage of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in Drug Design

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyroglutamic acid, represents a privileged chiral building block in modern medicinal chemistry. Its rigid, five-membered lactam ring and defined stereochemistry at the C2 position offer a unique conformational constraint that is highly sought after in the design of potent and selective enzyme inhibitors. The inherent chirality of this scaffold is crucial for establishing specific, high-affinity interactions with the active sites of biological targets, which are themselves chiral environments. This application note provides a comprehensive guide to the synthesis of novel Factor XIa (FXIa) inhibitors, leveraging the stereochemical and structural features of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Factor XIa is a critical serine protease in the intrinsic pathway of the blood coagulation cascade. Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding complications compared to traditional anticoagulants. The pyrrolidinone core of the title compound serves as a versatile scaffold for presenting key pharmacophoric elements that can effectively interact with the active site of FXIa.

Rationale for Synthetic Design: Amide Coupling as a Key Transformation

The synthetic strategy hinges on the formation of an amide bond between the carboxylic acid moiety of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid and a suitably chosen chiral amine. Amide bond formation is one of the most fundamental and widely utilized reactions in drug discovery, allowing for the modular construction of complex molecules from readily available building blocks. The choice of coupling partners is critical for achieving the desired biological activity and pharmacokinetic profile of the final inhibitor.

In this protocol, we will focus on the synthesis of a representative FXIa inhibitor, inspired by structures disclosed in recent patent literature. The target molecule features a central (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide core, with appended functionalities designed to occupy the S1 and S2 pockets of the FXIa active site.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining with an appropriate indicator. Purification of compounds should be performed by column chromatography on silica gel. Characterization of synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of (2S)-N-(1-(4-cyanophenyl)ethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide (A Novel FXIa Inhibitor)

The synthesis of the target inhibitor is a two-step process involving the activation of the carboxylic acid and subsequent coupling with a chiral amine.

Step 1: Activation of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

The carboxylic acid is activated to facilitate nucleophilic attack by the amine. A common and effective method is the use of a carbodiimide coupling agent in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Protocol 1: Carboxylic Acid Activation

-

Dissolve (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the activated ester can be monitored by TLC.

Step 2: Amide Coupling with (R)-1-(4-cyanophenyl)ethanamine

The activated carboxylic acid is then reacted with the chiral amine to form the final amide product.

Protocol 2: Amide Bond Formation

-

To the solution containing the activated (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid from Protocol 1, add (R)-1-(4-cyanophenyl)ethanamine (1.0 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2S)-N-(1-(4-cyanophenyl)ethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide.

dot

Conclusion

This application note details a robust and reproducible protocol for the synthesis of a novel Factor XIa inhibitor using (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid as a chiral starting material. The inherent structural and stereochemical features of this building block make it an excellent scaffold for the design of potent and selective enzyme inhibitors. The described synthetic route, centered around a standard amide coupling reaction, is amenable to the generation of a library of analogues for further optimization of biological activity and pharmacokinetic properties. The provided protocols for synthesis, characterization, and biological evaluation serve as a comprehensive guide for researchers in the field of drug discovery and development.

References

-

Lin, J., et al. (2006). Design, synthesis and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. Journal of Medicinal Chemistry, 49(26), 7793-7806. [Link]

- Bayer Pharma AG. (2017). Substituted oxopyridine derivatives.

- Bristol-Myers Squibb Company. (2013). Novel macrocycles as factor xia inhibitors.

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Montclare, J. K. (2017). Factor XIa inhibitors as a novel anticoagulation target: recent clinical research advances. Journal of the American College of Cardiology, 70(11), 1367-1378. [Link]

The Strategic Application of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid in Asymmetric Synthesis: A Guide for Researchers

Introduction: A Privileged Chiral Scaffold

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, an N-methylated derivative of the naturally occurring L-pyroglutamic acid, represents a highly versatile and economically attractive chiral building block in the field of asymmetric synthesis. Its rigid, cyclic structure and multiple functionalization points—a carboxylic acid, a lactam, and a stereogenic center—provide a powerful platform for the stereocontrolled synthesis of complex molecular architectures. This guide delves into the practical applications and detailed protocols for leveraging this compound's inherent chirality to achieve high levels of stereoselectivity in the synthesis of valuable organic molecules, particularly for pharmaceutical and drug development professionals.

Derived from L-glutamic acid, (S)-pyroglutamic acid and its derivatives are celebrated for their role as precursors in the synthesis of a wide array of bioactive compounds, including ACE inhibitors and AT-1 receptor antagonists.[1][2] The N-methylation of the parent pyroglutamic acid modifies its chemical properties, enhancing its utility in specific synthetic strategies by preventing N-acylation or other reactions at the lactam nitrogen, thereby directing reactivity to other parts of the molecule. The pyrrolidine core is a common motif in many natural products and pharmaceuticals, making this compound a crucial intermediate in medicinal chemistry.[3]

This document will provide an in-depth exploration of the synthetic utility of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, focusing on its application as a chiral template for diastereoselective reactions. We will present detailed, field-proven protocols, explain the mechanistic underpinnings of the observed stereoselectivity, and offer practical insights to guide researchers in its effective implementation.

Core Application: Diastereoselective Alkylation via Enolate Formation

A primary application of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid lies in its use as a chiral scaffold for the diastereoselective alkylation of its enolate. The conformational rigidity of the pyrrolidinone ring and the defined stereochemistry at the C2 position allow for effective facial shielding of the enolate, directing incoming electrophiles to a specific trajectory.

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the alkylation is dictated by the formation of a specific enolate geometry and the subsequent approach of the electrophile. The lithium enolate, typically generated with a strong, sterically hindered base like lithium diisopropylamide (LDA), is believed to form a chelated structure. This chelation, involving the lithium cation, the enolate oxygen, and the carbonyl oxygen of the lactam, creates a conformationally restricted system. The bulky pyrrolidine ring then effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation on the less hindered face.

The choice of solvent and additives, such as lithium chloride (LiCl), can further enhance the diastereoselectivity by influencing the aggregation state and reactivity of the enolate.[2]

Diagram of the Proposed Chelated Enolate Intermediate

Caption: Proposed chelated lithium enolate intermediate directing the approach of an electrophile.

Detailed Protocol: Diastereoselective Alkylation for the Synthesis of a Substituted Pyrrolidinone

This protocol details a representative procedure for the diastereoselective alkylation of the methyl ester of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. The initial esterification of the carboxylic acid is a standard procedure to prevent interference from the acidic proton during enolate formation.

Part 1: Esterification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid

Objective: To prepare the methyl ester of the title compound to facilitate subsequent enolate formation.

Materials:

-

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

-

Organic solvent for extraction (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc))

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approximately 0.1-0.2 M concentration).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., DCM or EtOAc) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-methyl 1-methyl-5-oxopyrrolidine-2-carboxylate.

Part 2: Diastereoselective Alkylation

Objective: To introduce an alkyl group at the C3 position with high diastereoselectivity.

Materials:

-

(S)-methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the methyl ester (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Expected Outcome: This procedure typically yields the 3-alkylated product with good to excellent diastereoselectivity. The major diastereomer formed is dependent on the specific substrate and reaction conditions.

| Electrophile | Typical Yield | Typical Diastereomeric Ratio (d.r.) |

| Methyl Iodide | 75-85% | >90:10 |

| Benzyl Bromide | 70-80% | >95:5 |

Note: Yields and diastereomeric ratios are illustrative and can vary based on specific reaction conditions and the scale of the reaction.

Transformations of the Alkylated Product

The versatile substituted pyrrolidinone obtained from the diastereoselective alkylation can be further elaborated into a variety of chiral molecules.

Reduction of the Lactam and Ester

The carbonyl groups of the lactam and the ester can be reduced to afford chiral substituted pyrrolidines and amino alcohols, which are valuable building blocks in their own right.

Diagram of Synthetic Transformations

Sources

Application Notes and Protocols for the Quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid

Introduction

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-Methyl-5-oxoproline, is a chiral derivative of pyroglutamic acid. Its structural similarity to endogenous molecules and its potential role as a metabolite of certain pharmaceuticals or as a biomarker necessitates the development of robust and reliable analytical methods for its quantification in various biological and pharmaceutical matrices.[1][2] The stereochemistry of the molecule, with the chiral center at the 2-position, adds a layer of complexity to its analysis, often requiring enantioselective separation techniques to differentiate between the (S) and (R) enantiomers, as their biological activities can differ significantly.[3][4]

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish accurate and validated analytical methods. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure scientific integrity and reproducibility.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| CAS Number | 52574-06-8 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 133-135 °C/1 mmHg | [1] |

| Solubility | Soluble in polar organic solvents and water. | Inferred from structure |

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique for the quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for chiral separation. The two primary recommended approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for its ability to resolve enantiomers.

| Technique | Principle | Strengths | Considerations |

| LC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | High sensitivity (pg/mL levels), high selectivity, suitable for complex matrices. | Potential for in-source conversion of related compounds (e.g., glutamic acid) to pyroglutamic acid derivatives.[5] Requires specialized instrumentation. |

| Chiral HPLC with UV Detection | Enantioselective separation on a chiral stationary phase followed by UV detection. | Direct separation of enantiomers, widely available instrumentation. | Lower sensitivity compared to LC-MS/MS, potential for co-eluting interferences in complex matrices. |

Method 1: High-Sensitivity Quantification using LC-MS/MS

This method is ideal for the trace-level quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in complex biological matrices such as plasma or urine.

Rationale for Method Selection

LC-MS/MS offers unparalleled sensitivity and selectivity, which is crucial when dealing with low concentrations of the analyte in a complex biological sample. The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, leading to more accurate and reliable quantification.[6]

Experimental Workflow

Caption: Workflow for the quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid by LC-MS/MS.

Detailed Protocol

1. Sample Preparation (Plasma)

-

Objective: To remove proteins and other interfering substances from the plasma sample.[7]

-

Procedure:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C-labeled (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

2. LC-MS/MS Instrumentation and Parameters

-

Rationale: A reversed-phase C18 column is suitable for retaining the polar analyte. The use of formic acid in the mobile phase aids in protonation for positive ion mode mass spectrometry.

-

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 2% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Precursor ion (Q1) m/z 144.1 → Product ion (Q3) m/z (to be determined by infusion and fragmentation of a standard). A likely fragment would be from the loss of the carboxylic acid group.

-

Internal Standard (¹³C-labeled): Precursor ion (Q1) m/z (e.g., 148.1 for a ⁴C labeled version) → Product ion (Q3) (to be determined).

-

-

Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

-

3. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[8][9]

| Parameter | Acceptance Criteria | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures a proportional response of the instrument to the analyte concentration. |

| Accuracy | 85-115% for quality control (QC) samples | Measures the closeness of the measured value to the true value. |

| Precision | Relative Standard Deviation (RSD) ≤ 15% for QC samples | Assesses the degree of scatter between a series of measurements. |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. | Defines the lower limit of reliable quantification. |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Ensures that the detected signal is solely from the analyte of interest. |

| Recovery | Consistent and reproducible extraction efficiency. | Evaluates the efficiency of the sample preparation process. |

Method 2: Enantioselective Quantification using Chiral HPLC-UV

This method is essential when the separate quantification of the (S) and (R) enantiomers is required, for instance, in pharmacokinetic studies or for chiral purity assessment.

Rationale for Method Selection

Chiral HPLC with a chiral stationary phase (CSP) is the gold standard for the separation of enantiomers.[3][4] This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. UV detection is a robust and widely available detection method suitable for this application.

Experimental Workflow

Caption: Workflow for the enantioselective quantification of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid by Chiral HPLC-UV.

Detailed Protocol

1. Sample Preparation (Pharmaceutical Formulation)

-

Objective: To dissolve the drug product and remove any insoluble excipients.

-

Procedure:

-

Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to approximately 10 mg of the active ingredient.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Allow to cool to room temperature and dilute to volume with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an autosampler vial.

-

2. Chiral HPLC Instrumentation and Parameters

-

Rationale: Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds.[3] The mobile phase composition is critical for achieving optimal enantiomeric resolution.

-

Instrumentation:

-

Liquid Chromatograph: An HPLC system with a UV detector.

-

-

HPLC Parameters:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

UV Detection Wavelength: To be determined by analyzing the UV spectrum of a standard solution (likely in the range of 200-220 nm due to the lactam and carboxylic acid chromophores).

-

3. Method Validation

Similar validation parameters as for the LC-MS/MS method should be assessed, with a particular focus on the resolution between the enantiomeric peaks.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | Rs > 1.5 between the (S) and (R) enantiomer peaks | Ensures baseline separation of the two enantiomers for accurate quantification. |

| Enantiomeric Purity | Determination of the percentage of each enantiomer in a sample. | Critical for assessing the stereochemical integrity of the drug substance or product. |

Considerations for Method Development and Troubleshooting

-

In-source Conversion: When using LC-MS/MS, be aware of the potential for in-source cyclization of glutamic acid or glutamine to form pyroglutamic acid derivatives, which could interfere with the analysis.[5] Chromatographic separation of these potential precursors is crucial.

-

Derivatization: For carboxylic acids that are difficult to retain on reversed-phase columns or have poor ionization efficiency, derivatization can be employed.[10] Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to improve chromatographic and mass spectrometric properties.[10]

-

Sample Matrix Effects: Biological matrices can cause ion suppression or enhancement in LC-MS/MS. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.

-

Chiral Method Optimization: The separation of enantiomers on a chiral stationary phase is highly dependent on the mobile phase composition, temperature, and flow rate. Systematic optimization of these parameters is necessary to achieve the desired resolution.

Conclusion